

An In-depth Technical Guide to 4-(Methylthio)thiophenol (CAS 1122-97-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylthio)thiophenol

Cat. No.: B072300

[Get Quote](#)

This guide provides a comprehensive technical overview of **4-(Methylthio)thiophenol**, a pivotal sulfur-containing organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, established synthesis methodologies, characteristic reactions, and significant applications, with a strong emphasis on its role in medicinal chemistry and materials science.

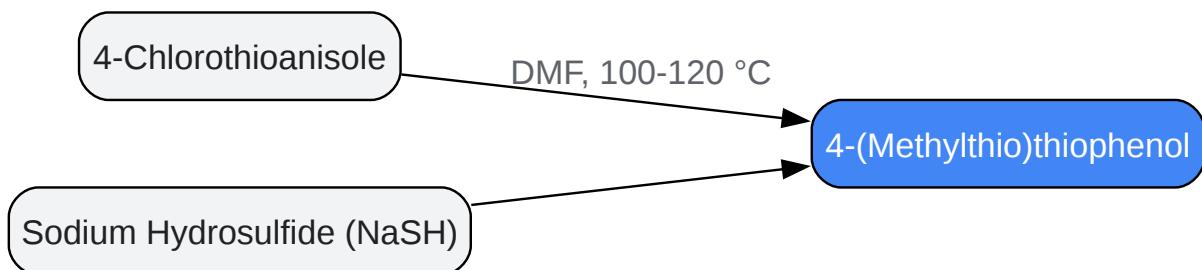
Core Characteristics and Physicochemical Properties

4-(Methylthio)thiophenol, also known by synonyms such as 4-mercaptopthioanisole and 4-(methylsulfanyl)benzenethiol, is an organic sulfur compound with the molecular formula $C_7H_8S_2$.^{[1][2]} Its structure is characterized by a benzene ring substituted with both a thiol (-SH) group and a methylthio (-SCH₃) group at the para position.^[2] This unique arrangement of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

The compound typically appears as a colorless to pale yellow liquid or a solid, contingent on its purity and the ambient temperature, with a characteristic sulfurous odor.^{[2][3]} It is soluble in many organic solvents and has limited solubility in water.^{[2][4]}

Table 1: Physicochemical Properties of **4-(Methylthio)thiophenol**

Property	Value	Source
CAS Number	1122-97-0	[1]
Molecular Formula	C ₇ H ₈ S ₂	[1]
Molecular Weight	156.27 g/mol	[5]
Melting Point	19-23 °C	[1]
Boiling Point	252.9 ± 23.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	106.7 ± 22.6 °C	[1]
LogP	3.01	[1]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[2] [6]


Strategic Synthesis Methodologies

The synthesis of **4-(Methylthio)thiophenol** can be approached through several strategic routes, with the choice often dictated by the availability of starting materials, desired scale, and economic feasibility. The core of these syntheses revolves around the formation of a carbon-sulfur bond at the para position of a thioanisole derivative or the introduction of a methylthio group to a thiophenol derivative.

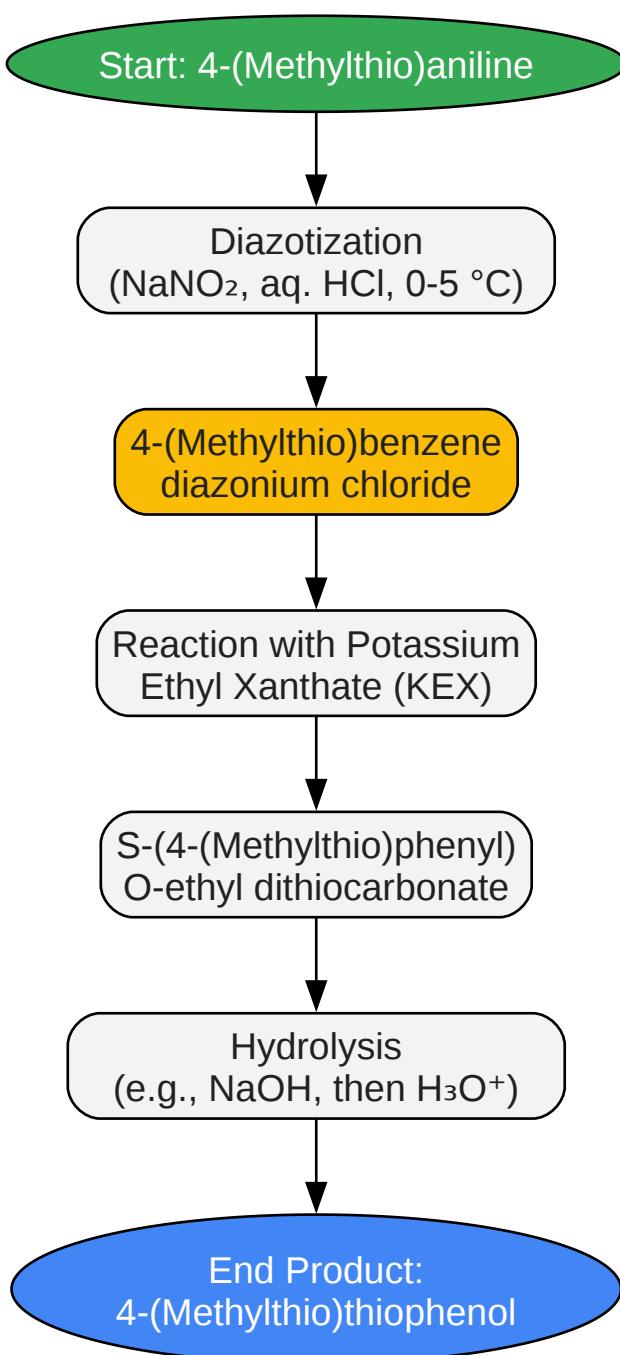
Nucleophilic Aromatic Substitution (SNAr)

A prevalent and effective method for synthesizing aryl thiols involves nucleophilic aromatic substitution.^[7] This approach typically utilizes a halo-substituted thioanisole as the substrate. For instance, 4-chlorothioanisole can be reacted with a sulphydrylating agent like sodium hydrosulfide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield **4-(Methylthio)thiophenol**.^[7]

Illustrative Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: SNAr synthesis of **4-(Methylthio)thiophenol**.


Experimental Protocol: Synthesis via SNAr from 4-Chlorothioanisole

- Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dimethylformamide (DMF).
- Reagent Addition: Add sodium hydrosulfide (NaSH) to the DMF and stir the suspension.
- Substrate Addition: Slowly add 4-chlorothioanisole to the reaction mixture.
- Reaction Conditions: Heat the mixture to 100-120 °C and maintain the temperature, monitoring the reaction progress by thin-layer chromatography (TLC).^[7]
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidification & Extraction: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Diazotization of 4-(Methylthio)aniline

Another versatile method for the synthesis of thiophenols is through the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile.^[7] In this pathway, 4-(methylthio)aniline is converted to a diazonium salt, which is then treated with a reagent like potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the desired thiophenol.^[7]

Workflow for Diazotization Route:

[Click to download full resolution via product page](#)

Caption: Diazotization synthesis workflow.

A crucial consideration in this method is the inherent instability of diazonium salts, which necessitates careful temperature control and handling, especially on a larger scale.^[7]

Key Chemical Reactions and Reactivity

The dual functionality of **4-(Methylthio)thiophenol**, possessing both a nucleophilic thiol group and an electron-donating methylthio group, governs its chemical reactivity.

Oxidation Reactions

The thiol group is susceptible to oxidation. Under mild oxidizing conditions, such as exposure to air or treatment with gentle oxidizing agents, it readily dimerizes to form the corresponding disulfide, 4,4'-bis(methylthio)diphenyl disulfide.^[7] This reaction is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents.

Furthermore, the methylthio group can also undergo oxidation. Controlled oxidation, for instance with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide to a sulfoxide, forming 4-(methylsulfinyl)thiophenol, and further oxidation can yield the corresponding sulfone.^[7] This modulation of the oxidation state of the sulfur atoms can significantly alter the electronic properties and biological activity of the molecule.^[7]

Applications in Research and Drug Development

4-(Methylthio)thiophenol and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and reactive properties.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various biologically active molecules.^[7] Its structural motif is found in compounds designed to interact with specific biological targets. For instance, thiophenol derivatives are instrumental in the development of radioligands for Positron Emission Tomography (PET), a non-invasive molecular imaging technique.^[7] Specifically, derivatives of **4-(Methylthio)thiophenol** have been used to

synthesize PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4), a target for potential treatments of neurological disorders like Parkinson's disease.[7]

The thiophene moiety, a related sulfur-containing heterocycle, is a well-established pharmacophore in medicinal chemistry, and the principles of its bioisosteric properties and ability to engage in various biological interactions can be extended to thiophenol derivatives.[8]

Precursor for Agrochemicals

Thiophenols are important intermediates in the production of certain pesticides.[9] For example, 4-methylthiophenol, a closely related compound, is a known intermediate for pesticides.[9] The structural features of **4-(Methylthio)thiophenol** make it a plausible precursor for novel agrochemicals.

Spectroscopic Characterization

The structural elucidation of **4-(Methylthio)thiophenol** relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for **4-(Methylthio)thiophenol**

Technique	Key Features	Source
¹ H NMR	Signals corresponding to the methylthio (-SCH ₃) protons, the aromatic protons, and the thiol (-SH) proton.[7][10]	[7][10]
Mass Spectrometry (MS)	A molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[11][12]	[11][12]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the S-H and C-S stretching vibrations.	[11]

Safety and Handling

As with all thiols, **4-(Methylthio)thiophenol** should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[13][14] The use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[13][14] It is also noted to be air-sensitive, and reactions involving it may benefit from being conducted under an inert atmosphere to prevent oxidative side reactions.[3][7]

Emergency First-Aid Measures:

- In case of skin contact: Wash off immediately with plenty of soap and water.[14]
- In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[14]
- If inhaled: Move the person to fresh air.[14]
- If swallowed: Clean mouth with water and drink plenty of water afterward.[14]

In all cases of exposure, seek medical attention if symptoms persist.[14]

Conclusion

4-(Methylthio)thiophenol is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, characterized by two distinct sulfur-containing functional groups, provides a platform for a wide range of chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- Chemsrc. (2025, August 24). **4-(METHYLTHIO)THIOPHENOL** | CAS#:1122-97-0.
- Cheméo. (n.d.). Chemical Properties of **4-(Methylthio)thiophenol** (CAS 1122-97-0).
- ResearchGate. (2025, August 7). Synthesis of 4-Methylthiophenol.
- LookChem. (n.d.). **4-(Methylthio)thiophenol**.
- Pharmazone. (n.d.). 4-(Methylthio)phenol in Pharmaceutical Synthesis: A Key Intermediate.
- National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
- NIST. (n.d.). **4-(Methylthio)thiophenol**.

- Organic Syntheses. (n.d.). thiophenol.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- National Institutes of Health. (n.d.). 4-(Methylthio)phenol.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(METHYLTHIO)THIOPHENOL | CAS#:1122-97-0 | Chemsoc [chemsoc.com]
- 2. CAS 1122-97-0: 4-(Methylthio)benzenethiol | CymitQuimica [cymitquimica.com]
- 3. 4-(Methylthio)thiophenol | lookchem [lookchem.com]
- 4. 4-(Methylthio)phenol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-(Methylthio)thiophenol (CAS 1122-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-(Methylthio)benzenethiol | 1122-97-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum [chemicalbook.com]
- 11. 4-(Methylthio)thiophenol [webbook.nist.gov]
- 12. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) MS spectrum [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Methylthio)thiophenol (CAS 1122-97-0)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072300#4-methylthio-thiophenol-cas-number-1122-97-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com